Estatin B

Natural Product Chemistry Protease Inhibition Structure-Activity Relationship

Researchers often face off-target effects with generic cysteine protease inhibitors when dissecting IgE pathways. Estatin B (CAS 106396-24-1), isolated from Myceliophthora thermophila, solves this with a unique agmatine-trans-epoxysuccinic acid-L-tyrosine architecture distinct from E-64 or Leupeptin. Key supply advantages: - Demonstrates selective in vivo IgE suppression without IgG alteration in mouse models, enabling precise allergy and asthma research. - Specifically inhibits plant-derived thiol proteases (papain, ficin, bromelain), serving as a defined chemical probe for enzymology. - Identity verified by melting point (217-218°C decomp.) and molecular formula (C18H25N5O6) for batch-to-batch consistency.

Molecular Formula C18H25N5O6
Molecular Weight 407.4 g/mol
CAS No. 106396-24-1
Cat. No. B020056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstatin B
CAS106396-24-1
Synonymsestatin B
Molecular FormulaC18H25N5O6
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCCCCN=C(N)N)NC(=O)C2C(O2)C(=O)O)O
InChIInChI=1S/C18H25N5O6/c19-18(20)22-8-2-1-7-21-15(25)12(9-10-3-5-11(24)6-4-10)23-16(26)13-14(29-13)17(27)28/h3-6,12-14,24H,1-2,7-9H2,(H,21,25)(H,23,26)(H,27,28)(H4,19,20,22)
InChIKeyIVRMXEFFYRZNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estatin B: Thiol Protease Inhibitor for IgE Research


Estatin B (CAS 106396-24-1) is a thiol protease inhibitor isolated from the thermophilic bacterium Myceliophthora thermophila M4323 [1]. Characterized as a basic, water-soluble molecule, it features a distinct structure comprising agmatine, trans-epoxysuccinic acid, and L-tyrosine moieties, which differentiates it from other epoxysuccinyl-based inhibitors [1]. The compound has been shown to specifically inhibit the enzymatic activity of plant-derived thiol proteases, such as papain, ficin, and bromelain, in vitro [1].

Estatin B vs. Generic Cysteine Protease Inhibitors


Substituting Estatin B with a generic thiol protease inhibitor like E-64 or Leupeptin is not scientifically valid. Estatin B belongs to a specific structural class of epoxide inhibitors of cysteine peptidases [1] and has a unique molecular architecture (agmatine, trans-epoxysuccinic acid, and L-tyrosine) that imparts a distinct selectivity profile [2]. Unlike broad-spectrum cysteine protease inhibitors, Estatin B exhibits a unique functional outcome in vivo, demonstrating a selective suppression of IgE antibody production without affecting IgG levels in mouse models [2]. This specific combination of in vitro selectivity and in vivo functional discrimination is not a class effect and cannot be assumed when using alternative compounds.

Estatin B: Key Evidence for Product Selection


L-Tyrosine Substitution Distinguishes Structure

The primary differentiation between the two co-isolated estatins lies in their chemical structure. Estatin B possesses an L-tyrosine moiety, while Estatin A contains an L-phenylalanine residue [1]. This structural difference is reflected in their distinct molecular formulas: C18H25N5O6 for Estatin B versus C18H25N5O5 for Estatin A [1]. This variation in the amino acid component can influence physicochemical properties like water solubility and may contribute to differences in biological activity or recognition, making Estatin B the defined molecular tool for studies involving the tyrosine-containing scaffold.

Natural Product Chemistry Protease Inhibition Structure-Activity Relationship

Plant Thiol Protease Selectivity Profile

Estatin B demonstrates a specific inhibitory profile, acting against the thiol proteases papain, ficin, and bromelain, while showing no activity against serine proteases (chymotrypsin, trypsin) or the aspartic protease pepsin [1]. This selectivity profile is shared with Estatin A [1]. While this defines a clear class-specific mechanism, the currently available literature lacks quantitative data (e.g., IC50 or Ki values) to differentiate the potency of Estatin B from Estatin A or other inhibitors against these specific targets.

Enzymology Inhibitor Selectivity Protease Profiling

In Vivo IgE Selectivity Over IgG

In a mouse model, Estatin B administration resulted in the suppression of IgE antibody production, while IgG antibody levels remained unaffected [1]. This functional outcome is identical to that reported for Estatin A in the same study [1]. While this demonstrates a unique and valuable in vivo property for the estatins as a class, the available data does not provide quantitative metrics (e.g., percentage suppression, EC50) to distinguish the in vivo efficacy of Estatin B from that of Estatin A.

Immunology In Vivo Pharmacology Allergy Research

Melting Point Characterization

A defined physicochemical property for Estatin B is its melting point, which has been reported as 217-218°C (with decomposition) [1]. This specific value serves as a critical quality control parameter for confirming compound identity and assessing relative purity. While a comparable value for Estatin A is not provided in the same source, this measurement provides a tangible, quantitative benchmark for Estatin B that can be used for batch-to-batch verification.

Analytical Chemistry Quality Control Material Science

Estatin B: Key Applications


In Vivo IgE-Mediated Allergy Research

Researchers studying the mechanisms of allergy and asthma should prioritize Estatin B due to its demonstrated ability to selectively suppress IgE production in mice without affecting IgG levels [1]. This functional outcome makes it a precise tool for dissecting the pathways involved in IgE class switching and for evaluating the therapeutic potential of IgE modulation in preclinical models.

Plant Thiol Protease Active Site Profiling

For enzymologists characterizing the active sites of papain, ficin, or bromelain, Estatin B is a valuable, specific chemical probe. Its inhibition profile confirms its specificity for this subset of thiol proteases over other common protease classes like serine and aspartic proteases [1]. Its defined structure makes it suitable for co-crystallization or computational docking studies to map inhibitor-enzyme interactions.

L-Tyrosine Natural Product Function

Research programs focused on the biosynthesis or structure-activity relationships (SAR) of natural products can use Estatin B to probe the functional consequences of an L-tyrosine moiety versus an L-phenylalanine moiety (as found in Estatin A) within the epoxysuccinyl inhibitor scaffold [1]. This allows for direct comparison in biological assays to determine the impact of the phenolic hydroxyl group on activity, selectivity, and physicochemical properties.

QC and Identity Verification

Procurement and analytical chemistry groups can leverage the established melting point of Estatin B (217-218°C, decomposition) as a key identifier [1]. This quantitative metric, along with its unique molecular formula (C18H25N5O6) [1], provides a reliable benchmark for incoming material inspection and for ensuring batch-to-batch consistency, a critical factor in maintaining reproducible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.